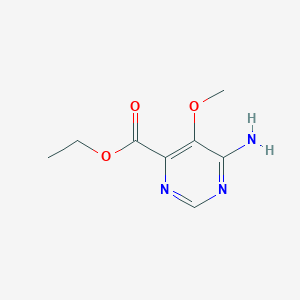![molecular formula C6H10Br2N2S B2707462 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1049794-57-1](/img/structure/B2707462.png)
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is a chemical compound with the molecular formula C6H6Br2N2S. It is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide typically involves the bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the imidazo[2,1-b]thiazole ring.
Applications De Recherche Scientifique
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: A well-known anthelmintic drug with immunomodulatory properties, structurally related to imidazo[2,1-b]thiazoles.
Pifithrin-β: An antineoplastic agent that shares the imidazo[2,1-b]thiazole core structure.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole scaffold.
Uniqueness
6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This allows for the creation of a wide range of derivatives with potentially diverse biological activities .
Propriétés
IUPAC Name |
6-(bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h5H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYLBOJAOFZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(4-methoxyphenyl)methyl]-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2707379.png)



![6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2707385.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)


![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2707391.png)

![2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide](/img/structure/B2707396.png)



